Lipophilicity Advantage Over the N‑Methyl Analogue (ΔXLogP3 = +0.4)
The target compound exhibits a computed XLogP3 of 1.2, compared with 0.8 for the N-methyl analogue 4-bromo-1-methylpyridin-2(1H)-one [1]. This +0.4 log-unit difference predicts moderately higher membrane permeability while retaining favorable fragment-like properties. The increase arises directly from the replacement of the N-methyl group with an N-ethyl group.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 4-Bromo-1-methylpyridin-2(1H)-one, XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); both compounds evaluated under identical computational pipeline [1]. |
Why This Matters
The higher predicted lipophilicity can translate to improved passive membrane permeability, a critical parameter for cell-based assays and in vivo pharmacokinetics.
- [1] PubChem Compound Summary CID 23115965 (ethyl) and CID 22132396 (methyl); XLogP3 values computed by XLogP3 3.0, National Library of Medicine, 2025. View Source
